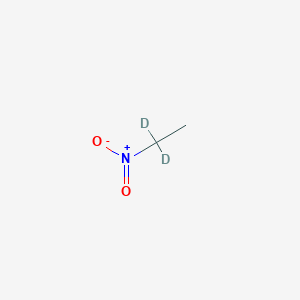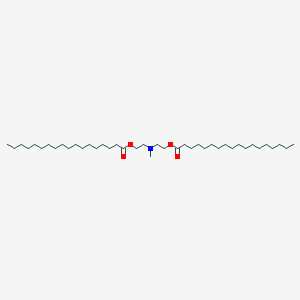
Nitroethane-1,1-d2
Übersicht
Beschreibung
Nitroethane-1,1-d2 is a deuterated form of nitroethane, where two hydrogen atoms are replaced by deuterium atoms. This compound, with the molecular formula C2H3D2NO2, is used primarily in scientific research due to its unique isotopic labeling, which aids in various analytical and mechanistic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitroethane-1,1-d2 can be synthesized through several methods:
From Sodium Ethyl Sulfate and a Metal Nitrite: This method involves the reaction of sodium ethyl sulfate with a metal nitrite, such as sodium nitrite or potassium nitrite, resulting in the formation of nitroethane.
From Ethyl Halide and Silver Nitrite: Ethyl halides, such as ethyl bromide or ethyl iodide, react with silver nitrite to produce nitroethane.
From Ethyl Bromide (Iodide) and Sodium Nitrite: This method involves the reaction of ethyl bromide or ethyl iodide with sodium nitrite.
Industrial Production Methods: Industrial production of nitroethane typically involves the nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces nitroethane along with other nitroalkanes .
Analyse Chemischer Reaktionen
Nitroethane-1,1-d2 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Condensation: Nitroethane can participate in condensation reactions to form carbon-carbon bonds.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrogenation: Commonly used for reduction reactions.
Base Catalysts: Used in condensation reactions.
Nucleophiles: Employed in substitution reactions.
Major Products:
Aminoethane: Formed from the reduction of nitroethane.
Various Substituted Compounds: Resulting from condensation and substitution reactions.
Wissenschaftliche Forschungsanwendungen
Nitroethane-1,1-d2 is utilized in various scientific research applications:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications and as a tracer in metabolic studies.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of nitroethane-1,1-d2 involves its participation in various chemical reactions due to the presence of the nitro group. The nitro group is highly polar and electron-withdrawing, making the compound reactive in reduction, condensation, and substitution reactions . In biological systems, nitroethane can be metabolized by enzymes such as nitroalkane oxidases, leading to the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Nitroethane-1,1-d2 can be compared with other nitroalkanes, such as:
Nitromethane (CH3NO2): A simpler nitroalkane with similar reactivity but different physical properties.
1-Nitropropane (C3H7NO2): A longer-chain nitroalkane with similar chemical behavior.
2-Nitropropane (C3H7NO2): An isomer of 1-nitropropane with distinct reactivity due to its different structure.
Uniqueness: The presence of deuterium atoms in this compound makes it unique for isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways that are not easily obtainable with non-deuterated compounds .
Eigenschaften
IUPAC Name |
1,1-dideuterio-1-nitroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583680 | |
| Record name | Nitro(1,1-~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-33-9 | |
| Record name | Nitro(1,1-~2~H_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitroethane-1,1-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Nitroethane-1,1-d2 used to study the Nef reaction mechanism?
A: this compound, with its two deuterium atoms at the 1-position, served as a valuable isotopic label in the Nef reaction study. The reaction converts nitroethane to ethanal (acetaldehyde). By using this compound, researchers could track the movement of the deuterium atoms in the final product. The isolation of ethanal-1-d (acetaldehyde-1-d), with a deuterium atom at the 1-position, in high yield [] provided strong evidence against a mechanism proposed by Mahler and supported alternative mechanisms. Essentially, the location of the deuterium in the product helped decipher the steps involved in the Nef reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)






